

Application Notes and Protocols for Ethylene Polymerization using Chromium(II) Complexes

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Compound of Interest

Compound Name: Chromium(2+)

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Introduction

Chromium-based catalysts are cornerstones in the industrial production of polyethylene, with the Phillips heterogeneous catalyst being a prime example, responsible for a significant portion of global high-density polyethylene (HDPE) production.[1][2] Homogeneous chromium catalysts, particularly those featuring chromium in the +2 oxidation state, have garnered significant research interest due to their high activity and ability to produce a range of polyethylene materials, from linear high-density polyethylene to oligomers.[3][4] These single-site catalysts, often supported by sophisticated ligand architectures such as bis(imino)pyridines, offer opportunities for precise control over polymer properties like molecular weight and polydispersity through ligand design.[3][5][6]

The active catalytic species is often a Cr(II) center, which can be generated in situ from a more stable Cr(III) precatalyst through reduction by an aluminum alkyl cocatalyst, such as methylaluminoxane (MAO).[5] This document provides detailed protocols for the synthesis of a representative bis(imino)pyridine chromium(III) precatalyst and its subsequent application in ethylene polymerization, where it is activated to the catalytically active Cr(II) species.

Data Presentation

The following tables summarize representative quantitative data for ethylene polymerization using various chromium complexes. This data is compiled to facilitate comparison of catalyst

performance under different conditions.

Table 1: Performance of Bis(imino)pyridine Chromium Catalysts in Ethylene Polymerization

Precat alyst	Cocata lyst/Ac tivator	Al/Cr Ratio	Temp. (°C)	Pressu re (bar)	Activit y (g PE/mol Cr·h·b ar)	Mw (g/mol)	PDI (Mw/Mn)	Refere nce
[2,6- (2,6- iPr ₂ C ₆ H ₃ N=CM e) ₂ C ₅ H ₃ N]CrCl ₃	MAO	2500	30	10	4.14 x 10 ⁶	150,000	2.5	[5]
[2,6- (2,6- Me ₂ C ₆ H ₃ N=CM e) ₂ C ₅ H ₃ N]CrCl ₃	MAO	2500	30	10	2.50 x 10 ⁷	80,000	3.1	[5]
[2,6- (2,4,6- Me ₃ C ₆ H ₂ N=CM e) ₂ C ₅ H ₃ N]CrCl ₃	MAO	2000	50	10	1.50 x 10 ⁷	250,000	2.8	[5]
(p- tolyl)Cr Cl ₂ (thf) ₃ / Ligand A ¹	MAO	500	60	15	3.00 x 10 ⁶	-	-	[1]

¹ Ligand A is an ortho-substituted anthracenyl Schiff base.

Table 2: Influence of Reaction Parameters on Catalyst Performance

Precatalyst	Parameter Varied	Value	Activity (g PE/mol Cr·h·bar)	Mw (g/mol)	PDI (Mw/Mn)	Reference
[2,6-(2,6-iPr ₂ C ₆ H ₃ N=CMe) ₂ C ₅ H ₃ N]CrCl ₃	Temperature (°C)	30	4.14 x 10 ⁶	150,000	2.5	[5]
[2,6-(2,6-iPr ₂ C ₆ H ₃ N=CMe) ₂ C ₅ H ₃ N]CrCl ₃	Temperature (°C)	70	2.50 x 10 ⁶	100,000	2.7	[5]
[2,6-(2,6-Me ₂ C ₆ H ₃ N=CMe) ₂ C ₅ H ₃ N]CrCl ₃	Al/Cr Ratio	1000	1.20 x 10 ⁷	75,000	3.0	[5]
[2,6-(2,6-Me ₂ C ₆ H ₃ N=CMe) ₂ C ₅ H ₃ N]CrCl ₃	Al/Cr Ratio	2500	2.50 x 10 ⁷	80,000	3.1	[5]

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of bis(imino)pyridine chromium complexes and their use in ethylene polymerization.[1][5]

Protocol 1: Synthesis of a Representative Bis(imino)pyridine Ligand

Materials:

- 2,6-diacetylpyridine
- 2,6-diisopropylaniline

- Methanol
- Formic acid (catalytic amount)
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve 2,6-diacetylpyridine in anhydrous methanol.
- Add a slight excess (approximately 2.1 equivalents) of 2,6-diisopropylaniline to the solution.
- Add a catalytic amount of formic acid to the reaction mixture.
- Reflux the mixture for 24 hours.
- Cool the reaction mixture to room temperature, which should result in the precipitation of the bis(imino)pyridine ligand as a solid.
- Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Synthesis of [2,6-(2,6-iPr₂C₆H₃N=CMe)₂C₅H₃N]CrCl₃ Precatalyst

Materials:

- Bis(imino)pyridine ligand from Protocol 1
- CrCl₃(THF)₃
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Standard Schlenk line and glassware

- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a Schlenk flask under an inert atmosphere, suspend the bis(imino)pyridine ligand in anhydrous THF.
- In a separate Schlenk flask, dissolve $\text{CrCl}_3(\text{THF})_3$ in anhydrous THF.
- Slowly add the $\text{CrCl}_3(\text{THF})_3$ solution to the ligand suspension at room temperature with vigorous stirring.
- Stir the reaction mixture at room temperature for 12-24 hours. A color change should be observed, indicating complex formation.
- Remove the THF solvent under vacuum to yield the crude product.
- Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the resulting solid under vacuum to obtain the $[2,6-(2,6\text{-iPr}_2\text{C}_6\text{H}_3\text{N}=\text{CMe})_2\text{C}_5\text{H}_3\text{N}]\text{CrCl}_3$ precatalyst.

Protocol 3: Ethylene Polymerization

Materials:

- $[2,6-(2,6\text{-iPr}_2\text{C}_6\text{H}_3\text{N}=\text{CMe})_2\text{C}_5\text{H}_3\text{N}]\text{CrCl}_3$ precatalyst
- Methylaluminoxane (MAO) solution in toluene
- Anhydrous toluene
- High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls
- Ethylene gas (polymerization grade)
- Acidified methanol (5% HCl)

- Methanol

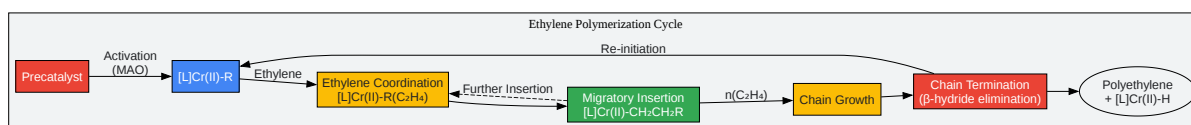
Procedure:

- Reactor Preparation: Thoroughly dry the autoclave reactor under vacuum and heat. Purge the reactor several times with nitrogen or argon to ensure an inert atmosphere.
- Reaction Setup:
 - Under an inert atmosphere, inject anhydrous toluene into the reactor.
 - Introduce the desired amount of MAO solution into the reactor and stir to scavenge any remaining impurities.
 - In a separate Schlenk flask, dissolve the chromium precatalyst in a small amount of toluene to create a slurry.
 - Inject the catalyst slurry into the reactor.
- Polymerization:
 - Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).
 - Heat the reactor to the desired temperature (e.g., 30 °C) while stirring vigorously.
 - Maintain a constant ethylene pressure throughout the polymerization by continuously feeding ethylene gas.
- Termination and Product Isolation:
 - After the desired reaction time, stop the ethylene flow and vent the reactor.
 - Cool the reactor to room temperature.
 - Carefully quench the reaction by adding acidified methanol to the reactor to deactivate the catalyst.
 - Collect the precipitated polyethylene by filtration.

- Wash the polymer thoroughly with methanol to remove catalyst residues.
- Dry the polyethylene in a vacuum oven at 60-80 °C to a constant weight.

Visualizations

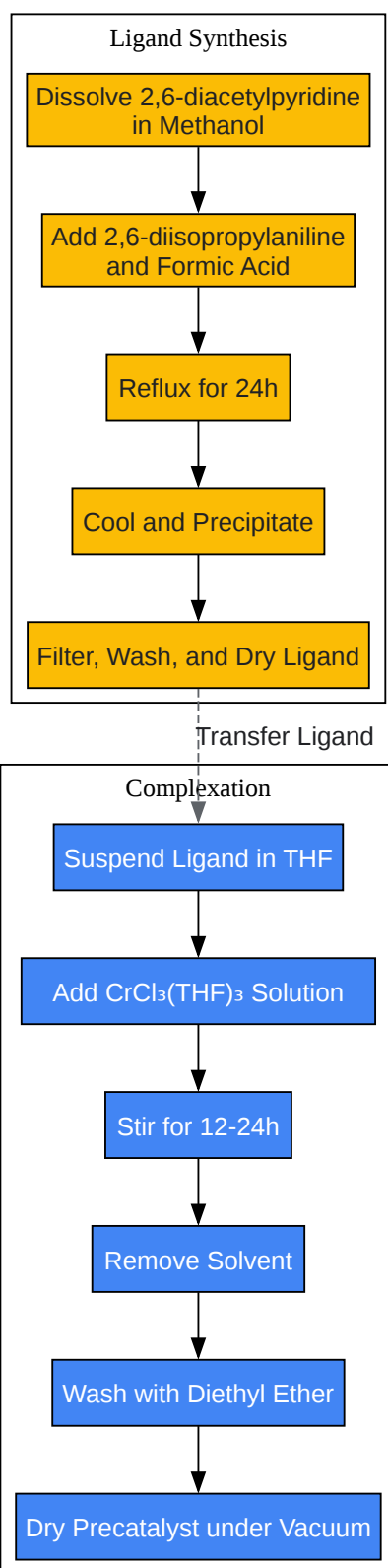
Catalytic Cycle



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Caption: Proposed catalytic cycle for ethylene polymerization.

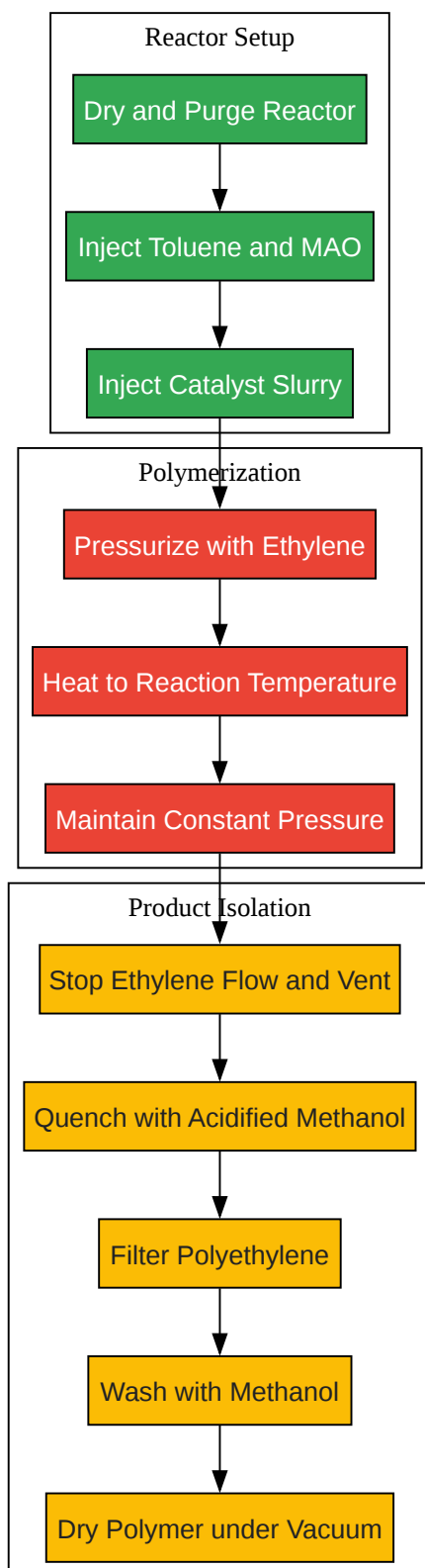
Experimental Workflow: Catalyst Synthesis



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Caption: Experimental workflow for catalyst synthesis.

Experimental Workflow: Ethylene Polymerization



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Caption: Experimental workflow for ethylene polymerization.

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